N,2,3-三甲基苯胺

描述

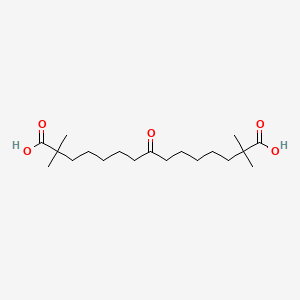

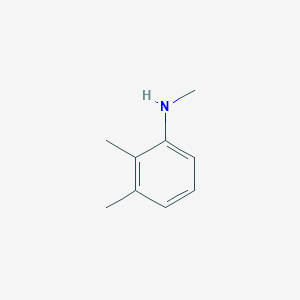

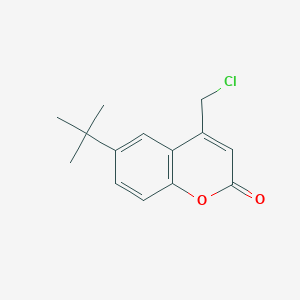

N,2,3-trimethylaniline is a chemical compound with the CAS Number: 41456-51-3 . It has a molecular weight of 135.21 . The IUPAC name for this compound is N-(2,3-dimethylphenyl)-N-methylamine .

Molecular Structure Analysis

The molecular formula of N,2,3-trimethylaniline is C9H13N . The InChI code for this compound is 1S/C9H13N/c1-7-5-4-6-9(10-3)8(7)2/h4-6,10H,1-3H3 .

Physical And Chemical Properties Analysis

N,2,3-trimethylaniline has a molecular weight of 135.21 . Its density is 0.93g/mL at 25°C, it has a melting point of -15 °C, and a boiling point of 215°C . The refractive index is n20/D 1.55 .

科学研究应用

1. 心血管健康

研究表明,三甲胺 N-氧化物 (TMAO) 是 N,2,3-三甲基苯胺的一种代谢物,与心血管风险显着相关。王等人 (2015) 发现胆碱的结构类似物 3,3-二甲基-1-丁醇可以抑制 TMAO 的形成并减少小鼠动脉粥样硬化病变的发展 (Wang 等人,2015)。Zeisel 和 Warrier (2017) 进一步探讨了血浆 TMAO 浓度升高与心肌梗死和中风等心血管事件之间的关系 (Zeisel 和 Warrier,2017)。

2. 代谢和药代动力学方面

Bain、Fornasini 和 Evans (2005) 研究了 TMA(TMAO 的前体)的代谢和药代动力学特性。他们的研究提供了对 TMA 和 TMAO 的代谢、安全性方面和潜在临床意义的见解 (Bain 等人,2005)。

3. 神经系统疾病

人们假设 TMAO 可能参与神经系统疾病。Janeiro 等人 (2018) 讨论了 TMAO 水平升高与神经系统疾病之间的相关性,强调需要进一步研究以确定 TMAO 在人类健康和疾病中的作用 (Janeiro 等人,2018)。

4. DNA 损伤评估

Przybojewska (1999) 进行研究以评估苯胺衍生物(包括 2,4,6-三甲基苯胺)对小鼠肝细胞的 DNA 损伤作用。研究结果表明这些化合物具有遗传毒性 (Przybojewska,1999)。

5. 生物标志物潜力

TMAO 已被探索作为人类健康的新兴生物标志物。Chhibber-Goel 等人 (2017) 综述了导致 TMAO 产生的酶促和代谢图景,以及它作为各种疾病的生物标志物的作用 (Chhibber-Goel 等人,2017)。

安全和危害

N,2,3-trimethylaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include using this compound only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

作用机制

Target of Action

N,2,3-Trimethylaniline is a type of tertiary amine . The primary targets of tertiary amines are often various enzymes and receptors in the body They can interact with these targets to induce changes in biological processes.

Mode of Action

These interactions can lead to changes in the conformation and function of the target molecules, thereby affecting the biological processes they are involved in .

Biochemical Pathways

Amines are known to play crucial roles in various biochemical pathways, including protein synthesis, neurotransmission, and metabolic processes . Depending on its specific targets, N,2,3-Trimethylaniline could potentially affect these or other pathways.

Pharmacokinetics

It can be analyzed by reverse phase (rp) hplc method with simple conditions This suggests that it might have certain properties that allow it to be absorbed and distributed in the body, metabolized, and eventually excreted

属性

IUPAC Name |

N,2,3-trimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-5-4-6-9(10-3)8(7)2/h4-6,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGYPYOTCMXDGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2,3-trimethylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride](/img/structure/B3136229.png)

![2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one](/img/structure/B3136239.png)

![4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine](/img/structure/B3136269.png)

![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B3136274.png)